![molecular formula C15H19N5 B1399214 (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine CAS No. 1316219-39-2](/img/structure/B1399214.png)
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine
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Overview
Description
6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine (hereinafter referred to as MHP) is a novel synthetic compound that has recently emerged as a promising compound for a variety of scientific research applications. MHP is a heterocyclic compound that belongs to the pyrazinamides family, and is composed of two nitrogen atoms, two carbon atoms, and six hydrogen atoms. It has been used in a variety of studies, ranging from biochemical and physiological studies to drug discovery and development. The primary focus of
Scientific Research Applications
I have conducted a search for the scientific research applications of “(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-4-yl)-pyrazin-2-yl-amine”, also known as “N-(2-methyl-6-piperidin-3-ylpyridin-4-yl)pyrazin-2-amine”. However, there is limited information available in the public domain regarding specific applications for this compound.
For a comprehensive analysis, you may consider exploring specialized databases or scientific literature through platforms like Google Scholar or contacting professionals in the field who may have access to proprietary research databases.
properties
IUPAC Name |
N-(2-methyl-6-piperidin-3-ylpyridin-4-yl)pyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11-7-13(20-15-10-17-5-6-18-15)8-14(19-11)12-3-2-4-16-9-12/h5-8,10,12,16H,2-4,9H2,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJAUQVNKMVBIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCNC2)NC3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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